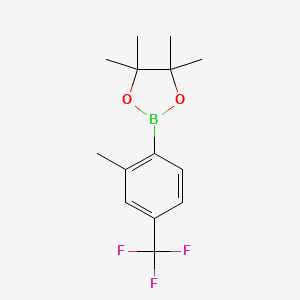

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester

説明

BenchChem offers high-quality 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-8-10(14(16,17)18)6-7-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKIXAMUBBQIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester: Properties, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester, a key building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, its primary application in Suzuki-Miyaura cross-coupling reactions, and detailed, field-proven experimental protocols. We will explore the causality behind procedural choices, ensuring a deep understanding of the reaction mechanics and enabling robust, reproducible outcomes. The guide emphasizes safe handling, storage, and the strategic importance of this reagent in constructing complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the strategic introduction of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. The trifluoromethyl (CF3) group, in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic oxidation sites. 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester emerges as a critical reagent that provides an efficient and stable platform for introducing the 2-methyl-4-(trifluoromethyl)phenyl scaffold into target molecules.

The "pinacol ester" form of the boronic acid offers significant advantages over its free boronic acid counterpart. The pinacol protecting group enhances the compound's stability, making it less susceptible to protodeboronation and simplifying its storage, handling, and purification.[1] This guide serves as a practical resource for leveraging this reagent's full potential, grounded in established chemical principles and validated methodologies.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key data for 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester are summarized below.

| Property | Value | Source |

| Molecular Weight | 286.1 g/mol | [2] |

| Molecular Formula | C₁₄H₁₈BF₃O₂ | [2] |

| CAS Number | 1689509-92-9 | [2] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Boiling Point | 307.2 ± 42.0 °C (Predicted) | [2] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |

| IUPAC Name | 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | General Knowledge |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the boronic ester (the 2-methyl-4-(trifluoromethyl)phenyl moiety) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer and displacing the halide from the palladium complex.

-

Reductive Elimination: The two organic partners (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to repeat.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester with a generic aryl bromide.

Objective: To synthesize 2-Methyl-4'-(substituted)-4-(trifluoromethyl)-1,1'-biphenyl.

Materials:

-

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane or Toluene, with Water)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Causality: Using an excess of the boronic ester helps drive the reaction to completion, especially if the ester is prone to any side reactions or degradation. The choice of catalyst and ligand is critical; dppf is a bulky, electron-rich phosphine ligand that stabilizes the palladium center and promotes efficient oxidative addition and reductive elimination.

-

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is essential for catalytic turnover and achieving high yields.

-

-

Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane:H₂O in a 4:1 ratio).

-

Causality: The solvent must solubilize all reactants. The addition of water is crucial; it helps dissolve the inorganic base and facilitates the formation of the reactive boronate species required for the transmetalation step. Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Reaction Heating: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Causality: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition step with less reactive aryl chlorides or bromides.

-

-

Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and other water-soluble byproducts.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biphenyl product.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (Argon or Nitrogen) at 2-8°C is recommended to prevent hydrolysis of the pinacol ester.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. While pinacol esters are more stable than boronic acids, they can still hydrolyze upon exposure to atmospheric moisture over time.

-

Safety: The trifluoromethylphenyl moiety suggests that the compound should be treated with the care afforded to all specialized aromatic reagents. While specific toxicity data is limited, related phenylboronic acids can be harmful if swallowed and may cause skin and eye irritation.[5]

Conclusion

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is a highly valuable and versatile reagent for synthetic organic chemists. Its enhanced stability and potent reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules bearing the important 2-methyl-4-(trifluoromethyl)phenyl motif. By understanding the underlying reaction mechanisms, adhering to robust experimental protocols, and observing proper safety and handling procedures, researchers can effectively utilize this compound to advance projects in drug discovery, materials science, and beyond.

References

-

Boron Molecular. (n.d.). 2-Trifluoromethylphenylboronic acid, pinacol ester. Retrieved February 7, 2026, from [Link]

-

ChemicalRegister.com. (n.d.). 2-TRIFLUOROMETHYLPHENYLBORONIC ACID PINACOL ESTER (CAS No. 1073339-21-5) Suppliers. Retrieved February 7, 2026, from [Link]

-

Boron Molecular. (n.d.). 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylboronic acid, pinacol ester. Retrieved February 7, 2026, from [Link]

-

ChemTik. (n.d.). 2-methyl-5-trifluoromethyl-phenylboronic acid. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

-

Cresswell, A. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4230–4233. [Link]

-

Sandford, C., & Aggarwal, V. K. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 166-178. [Link]

-

ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved February 7, 2026, from [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester CAS#: 1689509-92-9 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Sourcing and Utilization of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Executive Summary

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 882855-33-0) has emerged as a critical building block in modern medicinal chemistry. It serves as a precise delivery vehicle for the 2-methyl-4-(trifluoromethyl)phenyl moiety—a structural motif that simultaneously introduces metabolic stability (via the

This guide addresses the commercial landscape of this reagent and provides a technical framework for its application. While commercially available, its specific steric and electronic profile requires tailored experimental protocols to avoid common pitfalls such as protodeboronation or stalled transmetallation.

Chemical Profile & Strategic Value[1]

Identity and Properties[2]

-

IUPAC Name: 4,4,5,5-Tetramethyl-2-[2-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

-

CAS Number: 882855-33-0

-

Molecular Formula:

-

Molecular Weight: 302.10 g/mol [1]

-

Physical State: White to off-white solid

The Pinacol Advantage

For this specific substitution pattern, the pinacol ester is significantly superior to the free boronic acid.

-

Suppression of Boroxine Formation: Free boronic acids with electron-withdrawing groups (like

) and ortho-substituents are prone to dehydration, forming cyclic trimeric anhydrides (boroxines). This complicates stoichiometry calculations. The pinacol ester locks the boron atom, ensuring 1:1 stoichiometry. -

Lipophilicity: The pinacol mask renders the molecule soluble in non-polar organic solvents (DCM, Toluene) used in anhydrous coupling conditions, which are essential to prevent hydrolytic side reactions.

-

Purification: Unlike the free acid, the ester is stable on silica gel, allowing for easy chromatographic purification.

Commercial Sourcing Landscape

The sourcing strategy for CAS 882855-33-0 depends heavily on the development phase. While "in-stock" availability fluctuates, the supply chain is well-established.

Vendor Tiering[2]

-

Tier 1 (Catalog Suppliers - Rapid Delivery): Companies like Combi-Blocks , Sigma-Aldrich (MilliporeSigma) , and BLD Pharm typically hold stock from 1g to 25g. These are ideal for Hit-to-Lead (H2L) campaigns.

-

Tier 2 (Bulk/CRO - Lead Optimization): Vendors such as Enamine and WuXi AppTec often synthesize this on-demand (make-to-order) for kilogram-scale deliveries, utilizing the Miyaura borylation of the corresponding aryl bromide.

Sourcing Decision Workflow

The following diagram outlines the logical decision path for sourcing versus internal synthesis based on project scale and lead time.

Figure 1: Strategic decision tree for sourcing 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester.

Technical Deep Dive: Reactivity & Optimization

Successful utilization of this reagent in Suzuki-Miyaura cross-coupling requires understanding two competing forces: Steric Hindrance and Electronic Activation .

The Ortho-Methyl Effect (Sterics)

The methyl group at the 2-position creates significant steric bulk around the boron center.

-

Impact: This slows down the transmetallation step—the transfer of the organic group from Boron to Palladium.

-

Solution: Standard catalysts like

are often ineffective. You must use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate oxidative addition and create an open active site for the hindered boronate to approach.

The Trifluoromethyl Effect (Electronics)

The 4-

-

Impact: It renders the C-B bond more polarized. While this can theoretically accelerate transmetallation, it drastically increases the rate of protodeboronation (hydrolysis of the C-B bond to C-H) under basic conditions.

-

Solution: Avoid strong hydroxide bases (NaOH, KOH). Use milder bases (

,

Mechanistic Pathway

The diagram below illustrates the specific catalytic cycle adjustments required for this molecule.

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the critical transmetallation bottleneck caused by the 2-methyl steric hindrance.

Experimental Protocol: Optimized Coupling

This protocol is designed to mitigate the steric hindrance of the 2-methyl group while preventing protodeboronation driven by the 4-trifluoromethyl group.

Reagents:

-

Substrate: 1.0 equiv Aryl Halide (Bromide/Iodide preferred).

-

Boronate: 1.2 - 1.5 equiv CAS 882855-33-0.

-

Catalyst: 2-5 mol% Pd(dppf)Cl2·DCM (Robust) or XPhos Pd G2 (High Performance).

-

Base: 3.0 equiv

(Potassium Phosphate Tribasic). -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with the aryl halide, boronic ester (CAS 882855-33-0), and catalyst. Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Why: Oxygen poisons the Pd(0) species; the electron-rich ligands required for this coupling are oxidation-sensitive.

-

-

Solvent Preparation: In a separate vial, sparge the Dioxane/Water mixture with Argon for 15 minutes.

-

Why: Degassing solvents is critical to maintain catalyst turnover numbers (TON).

-

-

Activation: Add the degassed solvent and the base (

) to the reaction vessel under positive inert gas pressure. -

Reaction: Heat to 80–100°C .

-

Note: If using XPhos Pd G2, conversion may occur at lower temperatures (60°C). Monitor via LCMS.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

. -

Purification: Flash chromatography. The pinacol by-products are polar; the coupled biaryl is usually less polar.

Data Summary Table: Comparison of Boron Sources

| Feature | Pinacol Ester (CAS 882855-33-0) | Free Boronic Acid |

| Stoichiometry | Precise (1:1) | Variable (Boroxine formation) |

| Solubility | High (Organic Solvents) | Low (Requires polar solvents) |

| Atom Economy | Lower (Loss of pinacol) | Higher |

| Stability | High (Shelf-stable) | Moderate (Hygroscopic) |

| Recommended Use | Discovery / MedChem | Large Scale Manufacturing |

References

-

Combi-Blocks Product Data. 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester. Retrieved from

-

Sigma-Aldrich Product Specification. AldrichCPR Collection: Boronic Esters. Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[2] Chemical Society Reviews, 43(1), 412-443.[2] (Mechanistic insight on protodeboronation).

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 130(24), 7538–7539.

-

BLD Pharm Product Catalog. Boronic Acid Derivatives. Retrieved from

Sources

Applications of Trifluoromethylated Phenylboronic Acids in Medicinal Chemistry

The following technical guide details the applications of trifluoromethylated phenylboronic acids (CF₃-PBAs) in medicinal chemistry. It is structured to address the dual role of these compounds: as critical synthetic reagents for installing privileged pharmacophores and as functional warheads in chemical biology.

Introduction: The Fluorine-Boron Synergy

In modern drug discovery, the intersection of organofluorine and organoboron chemistry offers a unique toolkit for modulating pharmacokinetics and target engagement. Trifluoromethylated phenylboronic acids (CF₃-PBAs) are not merely reagents; they are "tunable" Lewis acids.

The trifluoromethyl group (-CF₃) is a hallmark of medicinal chemistry, enhancing metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity for membrane permeability. When attached to a phenylboronic acid (PBA) scaffold, the strong electron-withdrawing nature of the -CF₃ group (

Physicochemical Profiling: The Electronic Impact

The utility of CF₃-PBAs stems from their shifted physicochemical properties compared to non-fluorinated analogues. Understanding these shifts is essential for experimental design.

Comparative Properties Table

| Property | Phenylboronic Acid (PhB(OH)₂) | 4-(Trifluoromethyl)PhB(OH)₂ | Impact in Medicinal Chemistry |

| Hammett Constant ( | 0.00 | 0.54 | Electron withdrawal destabilizes the C-B bond (protodeboronation risk). |

| 8.8 | ~7.2 - 7.6 | Lower | |

| Lewis Acidity | Moderate | High | Increases affinity for nucleophiles (e.g., Serine-OH in enzymes, Diols in sensors). |

| Lipophilicity ( | 1.6 | ~2.5 | Enhances passive transport across cell membranes. |

Synthetic Application: The Reagent

The primary application of CF₃-PBAs is as a reagent in the Suzuki-Miyaura Cross-Coupling reaction to synthesize biaryl drugs containing the trifluoromethyl moiety (e.g., Atogepant intermediates).

The Challenge: Protodeboronation

While CF₃-PBAs are potent coupling partners, they suffer from a specific side reaction: Protodeboronation . The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond under basic conditions, often outcompeting the transmetallation step.

Mechanism of Base-Catalyzed Protodeboronation: Unlike electron-rich boronic acids, which require acid catalysis, CF₃-PBAs degrade via a base-mediated pathway. The hydroxide base forms a boronate "ate" complex, which then undergoes ipso-protonation (often by water) to release the arene and boric acid.

Optimized Protocol for Coupling CF₃-PBAs

To mitigate protodeboronation, the reaction must favor Transmetallation over Hydrolysis. This is achieved by using anhydrous bases or fluoride sources (which activate boron without high basicity).

Protocol: Synthesis of 4-(Trifluoromethyl)biaryl

-

Reagents: Aryl Halide (1.0 equiv), 4-(CF₃)PhB(OH)₂ (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%). Rationale: Bidentate ligands prevent Pd-black formation and accelerate reductive elimination.

-

Base: CsF (2.0 equiv) or anhydrous K₃PO₄. Rationale: Fluoride activates the boronic acid to the organotrifluoroborate species in situ, avoiding high pH.

-

Solvent: 1,4-Dioxane or THF (anhydrous).

-

Conditions: 80°C, inert atmosphere (Ar/N₂), 4-12 hours.

Step-by-Step Workflow:

-

Charge a reaction vial with Aryl Halide, CF₃-PBA, CsF, and Pd catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous 1,4-Dioxane via syringe.

-

Heat to 80°C with vigorous stirring.

-

Monitor via LC-MS. Note: If protodeboronation (Ar-CF₃ formation) is observed, lower temperature to 60°C and switch solvent to n-Butanol.

Biological Application: The Warhead & Sensor

Beyond synthesis, the intact CF₃-PBA motif serves as a functional group in chemical biology, particularly for targeting serine proteases and sensing carbohydrates.

Reversible Covalent Inhibition (Serine Proteases)

Boronic acids are "transition state analogues" for peptide hydrolysis. They accept the lone pair from the catalytic serine hydroxyl to form a tetrahedral boronate adduct.

The CF₃ Effect:

The

-

Mechanism: The electron-withdrawing CF₃ group stabilizes the negative charge on the boron in the tetrahedral intermediate.

-

Result: Stronger binding affinity compared to non-fluorinated analogues. 4-CF₃-PhB(OH)₂ has been shown to inhibit AmpC

-lactamase with

Carbohydrate Sensing at Physiological pH

Boronic acids reversibly bind cis-diols (like glucose) to form cyclic esters. This binding is most effective when the pH is above the

-

Problem: Unsubstituted PhB(OH)₂ has a

of ~8.[2]8. At blood pH (7.4), it is mostly neutral and binds glucose poorly. -

Solution: CF₃-PBAs have a

closer to 7.4. This ensures a significant fraction exists as the boronate anion at physiological conditions, enabling sensitive glucose detection without exogenous buffers.

References

-

National Institutes of Health (PubChem). 4-(Trifluoromethyl)phenylboronic acid - Compound Summary. [Link]

-

Cox, P. A. et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 2017. [Link]

-

Bull, S. D. et al. Boronic Acid-Based Carbohydrate Sensing. Accounts of Chemical Research, 2013. [Link]

-

Trippier, P. C. et al. Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. MedChemComm, 2010. [Link]

Sources

The Strategic deployment of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for molecular building blocks that offer both stability and diverse reactivity is paramount. Among these, 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester has emerged as a cornerstone reagent, particularly in the construction of complex biaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview of the applications of this versatile reagent, delving into the mechanistic rationale behind its utility and offering practical, field-proven insights for its successful implementation in research and development.

The Intrinsic Advantages of the 2-Methyl-4-(trifluoromethyl)phenyl Moiety

The unique substitution pattern of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is not accidental; it is a deliberate design that imparts specific, advantageous properties to both the reagent and the resulting products.

The pinacol ester functionality confers enhanced stability compared to the corresponding free boronic acid. This increased stability makes the reagent less prone to protodeboronation and decomposition, allowing for easier handling, storage, and purification. This is a critical consideration in both laboratory-scale research and industrial applications where reproducibility and robustness are essential.

The trifluoromethyl (CF3) group at the para position is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. In the realm of materials science, the CF3 group is known to enhance thermal stability and chemical resistance in polymers and organic electronic materials.

The ortho-methyl group , while seemingly simple, plays a crucial role in directing the reactivity of the molecule. Its steric bulk can influence the dihedral angle between the two aromatic rings in the final biaryl product, a key factor in determining the molecule's three-dimensional conformation and, consequently, its biological activity or material properties.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most powerful application of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and substituted aromatic compounds.

The general catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Application in Agrochemical Synthesis

Conceptual Workflow for Herbicide Synthesis:

This synthetic strategy highlights the robustness of the Suzuki-Miyaura coupling in combining complex molecular fragments to generate high-value agrochemical products. The 2-methyl-4-(trifluoromethyl)phenyl moiety is often a key pharmacophore in these molecules, contributing to their herbicidal activity.

Application in Pharmaceutical Development

The trifluoromethylphenyl motif is a prevalent feature in many biologically active compounds.[1] The ability to readily introduce this functional group via a robust coupling reaction makes 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester a valuable tool in drug discovery. While specific examples detailing the use of this exact reagent in the synthesis of named drug candidates are proprietary, its utility can be inferred from the synthesis of analogous structures. For instance, the synthesis of biaryl analogs with anti-inflammatory and analgesic properties often relies on Suzuki-Miyaura coupling of substituted phenylboronic acids.

Illustrative Protocol for Biaryl Synthesis via Suzuki-Miyaura Coupling:

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

| Parameter | Condition | Rationale |

| Aryl Halide | 1.0 equiv | The limiting reagent in the reaction. |

| 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester | 1.2 - 1.5 equiv | A slight excess is often used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is often used for more challenging couplings. |

| Base | K2CO3, Cs2CO3, or K3PO4 (2-3 equiv) | The base is crucial for the transmetalation step. Carbonates are common choices, with cesium carbonate often being more effective for less reactive substrates. |

| Solvent | Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water | A two-phase solvent system is often employed to facilitate the dissolution of both the organic reactants and the inorganic base. |

| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until completion. |

Step-by-Step Methodology:

-

To a reaction vessel, add the aryl halide (1.0 equiv), 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Self-Validation: The success of the reaction is validated by the isolation and characterization of the product. Full spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry, should confirm the formation of the desired C-C bond and the presence of the 2-methyl-4-(trifluoromethyl)phenyl moiety. The purity of the final compound can be assessed by HPLC or elemental analysis.

Application in Materials Science: The Synthesis of OLED Materials

The unique electronic properties imparted by the trifluoromethyl group make the 2-methyl-4-(trifluoromethyl)phenyl moiety an attractive component in the design of materials for organic light-emitting diodes (OLEDs). The Suzuki-Miyaura coupling is a key reaction for constructing the extended π-conjugated systems that are essential for efficient charge transport and light emission in these devices.[2]

Boronic esters, such as 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester, are particularly advantageous in this context due to their stability and ease of handling, which are crucial for the synthesis of high-purity materials required for electronic applications.[2]

Conceptual Diagram for OLED Material Synthesis:

Beyond Suzuki-Miyaura: Exploring Other Synthetic Transformations

While the Suzuki-Miyaura reaction is the predominant application, arylboronic acid pinacol esters can participate in other useful synthetic transformations. These include, but are not limited to:

-

Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction to form aryl-heteroatom bonds (C-N, C-O, C-S).

-

Liebeskind-Srogl Cross-Coupling: A palladium-catalyzed, copper-mediated cross-coupling of thioesters with boronic acids.

-

Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound to form α-amino acids.

The applicability of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester in these reactions is an area of ongoing research and offers further avenues for the synthesis of novel and complex molecules.

Conclusion

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of stability, conferred by the pinacol ester, and desirable electronic and steric properties, imparted by the trifluoromethyl and methyl substituents, makes it an ideal reagent for the construction of complex biaryl scaffolds. The Suzuki-Miyaura cross-coupling reaction stands as its primary application, enabling the efficient synthesis of a wide range of compounds with applications in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of the principles governing its reactivity and the practical considerations for its use, as outlined in this guide, will empower researchers to effectively harness the full potential of this powerful synthetic tool.

References

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.

- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in the 21st century: a mechanistic and operational perspective. Chem. Soc. Rev.2014, 43, 412-443.

- Tyrell, J. H.; Weekes, D. M. The Suzuki-Miyaura cross-coupling reaction: a brief history and recent developments. RSC Adv.2021, 11, 19787-19796.

- Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42, 5270-5298.

- Billingsley, K. L.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl and other heteroaryl boronic acids with aryl and heteroaryl halides. J. Am. Chem. Soc.2007, 129, 3358-3366.

- Klapars, A.; Buchwald, S. L. Copper-catalyzed amination of aryl halides with amines. J. Am. Chem. Soc.2002, 124, 14844-14845.

-

The Chemical Synthesis of OLED Materials: Focus on Boronic Acids. (2026-01-23). Retrieved from [Link]

- Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. Google Patents.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021, 46, 125-142.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J. Iran. Chem. Soc.2022, 19, 2361–2373.

- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. J. Med. Chem.2009, 52, 1525-1529.

- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Org. Biomol. Chem.2011, 9, 6530-6544.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals2023, 16, 1034.

Sources

Application Note: Suzuki-Miyaura Coupling of Sterically Hindered 2-Methyl-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Abstract & Strategic Overview

This Application Note details the handling and cross-coupling protocols for 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester . This reagent presents a dual challenge in medicinal chemistry:

-

Steric Hindrance: The ortho-methyl group creates significant steric bulk around the boron center, retarding the transmetallation step of the catalytic cycle.

-

Electronic Sensitivity: The electron-withdrawing trifluoromethyl (-CF

) group, while enhancing metabolic stability in drug candidates, increases the susceptibility of the carbon-boron bond to protodeboronation (hydrolytic cleavage) under highly basic conditions.

Successful coupling requires a catalyst system capable of facilitating oxidative addition into hindered centers while maintaining a reaction environment mild enough to prevent reagent decomposition. This guide provides a Standard Protocol (for robust partners) and an Advanced Protocol (using Buchwald-type ligands for difficult couplings).

Chemical Profile

| Property | Specification |

| Compound Name | 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester |

| CAS Number | 1073339-21-5 (Referenced analogue) |

| Molecular Formula | C |

| Molecular Weight | 302.10 g/mol |

| Key Structural Features | Ortho-Methyl (Steric block), Para-CF |

| Solubility | Soluble in DCM, THF, Toluene, Dioxane, DMF. Insoluble in water. |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Mechanistic Insight: The "Ortho-Effect" Bottleneck

To optimize this reaction, one must understand the failure modes. In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for ortho-substituted boronates , the transmetallation step becomes the bottleneck.

Critical Pathway Analysis

The bulky ortho-methyl group prevents the boronate "ate" complex from approaching the Palladium(II) center effectively. Furthermore, pinacol esters are kinetically inert compared to boronic acids; they must often hydrolyze in situ to the free acid or form a highly reactive hydroxo-boronate species to proceed.

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck caused by the ortho-methyl substituent. Standard phosphines (like PPh3) are too crowded to allow this step to proceed efficiently.

Experimental Protocols

Protocol A: The "Workhorse" Method (Moderate Difficulty)

Use this for coupling with electron-deficient aryl bromides or iodides where the coupling partner is not sterically hindered.

Reagents:

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio). Water is mandatory to hydrolyze the Bpin.

Procedure:

-

Charge a reaction vial with 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (1.0 equiv), Aryl Halide (1.0 equiv), and K

CO -

Add Pd(dppf)Cl

·CH -

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane and Water (concentration ~0.2 M).

-

Seal and heat to 90°C for 4–16 hours.

-

QC Check: Monitor by LCMS. Look for the hydrolyzed boronic acid peak (M-Pinacol+H

O) if conversion is stalled.

Protocol B: The "High-Performance" Method (High Steric Demand)

Use this for coupling with aryl chlorides, electron-rich partners, or if Protocol A fails. This utilizes Buchwald's 2nd/3rd Generation precatalyst system designed for difficult transmetallation.

Reagents:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

-

Why:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for ortho-substituted biaryls. The methoxy groups on the ligand provide hemilabile coordination, stabilizing the Pd center while the bulk promotes reductive elimination.

-

-

Base: K

PO-

Why: Milder buffering capacity than carbonates; reduces protodeboronation of the CF

-phenyl ring.

-

-

Solvent: Toluene / Water (10:1) or THF / Water (10:1).

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Nitrogen flow, combine:

-

Boronate Ester (1.2 equiv) — Excess used to account for potential deboronation.

-

Aryl Halide (1.0 equiv).

-

XPhos Pd G3 (0.02–0.05 equiv).

-

K

PO

-

-

Solvent Addition: Add degassed Toluene and Water (10:1 ratio). Total concentration should be 0.25 M to 0.5 M (higher concentration aids intermolecular reaction over side reactions).

-

Reaction: Heat vigorously at 100°C (reflux) for 2–8 hours.

-

Note: Efficient stirring is critical as this is a biphasic system.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO

. -

Purification: Flash chromatography. Caution: The biaryl product may have similar R

to the dehalogenated starting material; use a gradient elution.

Optimization Matrix & Troubleshooting

If yields remain low, consult the decision matrix below.

Figure 2: Troubleshooting logic flow for sterically hindered Suzuki couplings.

Data Summary: Solvent & Base Effects

| Variable | Recommendation | Rationale |

| Base: K | Standard | Good general use, but can cause deboronation of fluorinated rings. |

| Base: K | Preferred | Optimal balance of basicity and compatibility with sensitive functional groups. |

| Base: CsF | Alternative | Anhydrous conditions (if water must be avoided). Requires high heat. |

| Solvent: Dioxane/H | Standard | Excellent solubility, but high boiling point can lead to decomposition. |

| Solvent: Toluene/H | Preferred | Biphasic system protects the catalyst; allows high temperature reflux. |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1]

-

Sigma-Aldrich (Merck). "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes." Technical Guide.

-

Frontier Specialty Chemicals. "2-Cyano-4-(trifluoromethyl)phenylboronic acid pinacol ester (Analogue Data)." Product Catalog.

-

Organic Chemistry Portal. "Suzuki Coupling Mechanism and Boronic Ester Hydrolysis."

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.

Sources

Application Note: Large-Scale Synthesis Using 2-Methyl-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Executive Summary

This technical guide details the optimization and scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1073353-69-1). This reagent presents a unique dichotomy in process chemistry: the ortho-methyl group introduces significant steric hindrance, retarding transmetallation, while the para-trifluoromethyl group reduces electron density at the boron center, increasing susceptibility to base-catalyzed protodeboronation.

This protocol moves beyond standard "catalyst screening" approaches, providing a mechanistic rationale for ligand selection (Buchwald dialkylbiarylphosphines) and defining a self-validating workup strategy for the removal of pinacol and palladium contaminants to sub-ppm levels.

Chemical Profile & Critical Process Parameters (CPPs)

Target Reagent Profile

| Property | Specification |

| Compound Name | 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester |

| CAS Number | 1073353-69-1 |

| Molecular Weight | 286.09 g/mol |

| Physical State | White to off-white solid |

| Key Structural Features | C2-Methyl: Steric bulk (slows Pd-approach).C4-CF3: Electron-withdrawing (destabilizes C-B bond vs. hydrolysis).Pinacol Ligand: Adds hydrolytic stability vs. free boronic acid. |

Mechanistic Challenges

Success with this reagent depends on balancing two competing rates: Transmetallation (

-

The Steric Wall (

): The C2-methyl group creates a "steric wall" that prevents standard ligands (e.g., PPh3, dppf) from effectively facilitating the transfer of the aryl group to the Palladium(II) center. -

The Electronic Trap (

): The C4-CF3 group pulls electron density, making the ipso-carbon more electrophilic. In the presence of harsh bases (e.g., KOtBu) or prolonged heating without reaction, the C-B bond cleaves, yielding the des-borylated side product (3-trifluoromethyltoluene).

Mechanistic Pathway Visualization

The following diagram illustrates the specific bottleneck (Transmetallation) caused by the ortho-methyl group and the requisite ligand solution.

Caption: The steric bulk of the 2-Me group makes Transmetallation the rate-limiting step, requiring bulky, electron-rich ligands (e.g., XPhos, SPhos) to facilitate the process.

Protocol 1: Optimized Coupling Reaction (Scale: 100g)

Objective: Maximize conversion while suppressing protodeboronation. Recommended Catalyst System: Pd-G3-XPhos or Pd(OAc)2/SPhos. Rationale: SPhos and XPhos (Buchwald Ligands) are designed to form a mono-ligated Pd(0) species that is sufficiently open to accept hindered nucleophiles but bulky enough to drive reductive elimination.

Materials

-

Aryl Halide (Limiting Reagent): 1.0 equiv (e.g., 4-bromo-heterocycle).

-

Boronate Ester (CAS 1073353-69-1): 1.2 – 1.3 equiv.

-

Catalyst: XPhos Pd G3 (CAS 1445085-55-1) – 1.0 to 2.0 mol%.

-

Base: Potassium Phosphate Tribasic (K3PO4) – 2.5 equiv.

-

Solvent System: 4:1 Toluene/Water or 1,4-Dioxane/Water (degassed).

Step-by-Step Methodology

-

Inerting: Charge a 2L jacketed reactor with the Aryl Halide and Boronate Ester. Cycle vacuum/Nitrogen (3x) to remove O2 (Oxygen promotes homocoupling and catalyst deactivation).

-

Solvent Addition: Add degassed Toluene (8 vol) and Water (2 vol).

-

Note: A biphasic system is preferred. The boronate remains largely in the organic phase, protecting it from rapid hydrolysis until it interacts with the base at the interface.

-

-

Base Addition: Add K3PO4 (solid or 3M solution).

-

Why K3PO4? It is a milder base than hydroxides or alkoxides, reducing the rate of protodeboronation of the CF3-substituted ring.

-

-

Catalyst Charge: Add XPhos Pd G3 (pre-catalyst ensures active species generation without induction period).

-

Reaction: Heat to 80°C .

-

Control Point: Do not exceed 90°C initially. Monitor by HPLC at 1 hour.

-

Success Criteria: >95% conversion of Aryl Halide. <2% Protodeboronation byproduct.

-

-

Quench: Cool to 20°C. Separate phases. Wash organic layer with 10% brine.

Protocol 2: Purification and Impurity Scavenging

Objective: Removal of residual Pinacol (a common contaminant that co-crystallizes) and Palladium.

The Pinacol Problem

Pinacol (2,3-dimethylbutane-2,3-diol) is released during the reaction. It is difficult to remove via chromatography due to poor UV visibility and often co-precipitates with products.

Workflow Diagram

Caption: Post-reaction workflow emphasizing metal scavenging and solubility-based separation of pinacol.

Detailed Steps

-

Pd Scavenging: Treat the crude organic phase with SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) at 50°C for 2 hours.

-

Target: Pd < 10 ppm.[2]

-

-

Pinacol Removal (Option A - Acid Wash):

-

If the product contains basic nitrogens (pyridines, amines), pinacol can be washed away using slightly acidic water (pH 3-4), but this risks product loss.

-

Preferred Method: Wash organic layer with 5% aqueous NH4Cl. Pinacol partitions partially into the aqueous phase.

-

-

Crystallization (The Critical Step):

-

Pinacol is highly soluble in hexanes/heptanes and alcohols.

-

Perform a solvent swap to Isopropanol (IPA) / Heptane .

-

Heat to dissolve product, cool slowly to 0°C.

-

Result: Product crystallizes; Pinacol remains in the supernatant mother liquor.

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Stalled Conversion (<50%) | Catalyst deactivation or "Steric Wall" failure. | Switch to XPhos or Sphos (if not already using). Ensure O2 exclusion is rigorous. |

| High Protodeboronation | Base is too strong or Temperature too high. | Switch base from K2CO3 to K3PO4 or KF . Lower temp to 65°C and extend time. |

| Pinacol Contamination | Co-crystallization. | Slurry final solid in Heptane at 0°C for 4 hours and re-filter. Pinacol is soluble in cold heptane. |

| Homo-coupling of Boronate | Presence of Oxygen. | Re-sparge solvents. Add catalyst after degassing. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Telescoped One-Pot Synthesis of Trifluoromethylated Biaryls via Boronic Esters

Executive Summary

The trifluoromethyl (

This guide details a robust One-Pot Telescoped Miyaura Borylation / Suzuki-Miyaura Cross-Coupling protocol. By utilizing boronic acid pinacol esters (BPin) generated in situ, researchers can bypass the isolation of unstable intermediates and achieve high-yielding biaryl formation. This method is optimized for high-throughput screening (HTS) and lead optimization workflows.

Scientific Foundation & Strategic Rationale

The "Boronic Ester" Advantage

Direct use of 2-(trifluoromethyl)phenylboronic acid in Suzuki couplings is frequently plagued by protodeboronation , a side reaction where the C-B bond is cleaved by water/base before cross-coupling occurs. This is accelerated by the electron-withdrawing nature and ortho-positioning of the

Solution: Boronic acid pinacol esters (aryl-BPin) exhibit superior hydrolytic stability compared to their free acid counterparts. In this protocol, we generate the stable aryl-BPin intermediate in situ from an aryl bromide, followed immediately by cross-coupling with a trifluoromethylated aryl halide.

Mechanistic Insight: The "Telescoped" Cycle

The reaction proceeds in two distinct kinetic phases within the same vessel:

-

Phase I (Borylation): Pd-catalyzed reaction of Aryl-Br with Bis(pinacolato)diboron (

) using a weak base (KOAc) to form Aryl-BPin. -

Phase II (Cross-Coupling): Addition of the second aryl halide (

), water, and a stronger base (

Note on Catalysis: A single palladium catalyst (e.g.,

Figure 1: Workflow for the telescoped synthesis. Phase I requires anhydrous conditions to prevent diboron hydrolysis; Phase II requires water to activate the boronate.

Detailed Protocol: Telescoped Synthesis

Materials & Reagents[2]

-

Substrate A: Aryl Bromide (1.0 equiv)

-

Substrate B: Trifluoromethyl Aryl Chloride/Bromide (1.1 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv) -

Catalyst:

(3-5 mol%)-

Alternative for hindered substrates:

(2 mol%) + XPhos (4 mol%)

-

-

Base 1 (Borylation): Potassium Acetate (KOAc) (3.0 equiv) - Must be dry.

-

Base 2 (Coupling): Potassium Carbonate (

) or Potassium Phosphate ( -

Solvent: 1,4-Dioxane (Anhydrous for Step 1).

Step-by-Step Methodology

Phase I: Miyaura Borylation (Formation of Boronic Ester)

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with Aryl Bromide (1.0 mmol),

(1.1 mmol), -

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL) via syringe.

-

Reaction: Heat the block to 90°C for 2–4 hours.

-

Validation Point: Monitor by LC-MS. Look for the disappearance of Aryl-Br and formation of Aryl-BPin (M+H often not visible; look for boronate ester hydrolysis fragment or GC-MS peak).

-

Critical: Do not proceed until Aryl-Br is consumed. Residual Aryl-Br will homocouple in Phase II.

-

Phase II: Suzuki-Miyaura Coupling (Introduction of

-

Cooling: Cool the reaction mixture to room temperature.

-

Addition: Open the vial (under positive inert gas flow) and add the Trifluoromethyl Aryl Halide (1.1 mmol) and Base 2 (

, 3.0 mmol). -

Activation: Add degassed water (1 mL). Water is essential here to form the reactive hydroxoboronate species.

-

Reaction: Reseal and heat to 100°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Analysis & Troubleshooting

Comparative Catalyst Performance (Model Substrate)

Reaction: 4-Bromoanisole

| Catalyst System | Yield (Isolated) | Observation |

| Pd(dppf)Cl2 | 88% | Robust, general purpose. Best for standard biaryls. |

| Pd(PPh3)4 | 65% | Slower oxidative addition to Cl-Ar-CF3. |

| Pd(OAc)2 / XPhos | 92% | Excellent for sterically hindered (ortho-CF3) couplings. |

| Pd2(dba)3 / SPhos | 85% | Good, but SPhos can be sensitive to oxidation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Homocoupling (Ar-Ar) | Incomplete borylation before Step 2. | Extend Phase I time; ensure anhydrous conditions (water kills B2Pin2). |

| Protodeboronation (Ar-H) | Reaction temperature too high; Base too strong. | Use |

| No Reaction (Phase II) | Oxidative addition failure (Ar-Cl is inert). | Switch to Ar-Br or Ar-I; Switch ligand to XPhos or BrettPhos (electron-rich bulky phosphines). |

Mechanistic Diagram: The Steric Challenge

The following diagram illustrates the catalytic cycle, highlighting the "Transmetallation Bottleneck" caused by the bulkiness of the

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The Transmetallation step (Red) is often the rate-determining step when using ortho-trifluoromethyl substrates due to steric repulsion.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester

Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of disease areas. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, robust and versatile synthetic methodologies for the preparation of substituted pyridines are of paramount importance to researchers in both academic and industrial settings.

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of substituted pyridines via the Suzuki-Miyaura cross-coupling reaction, utilizing the increasingly important building block: 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester . This reagent offers a unique combination of steric and electronic properties, introducing a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a methyl group that can influence conformation and provide a vector for further functionalization. The pinacol ester form of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it particularly suitable for a wide range of applications, including high-throughput screening and library synthesis.[1][2]

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl compounds.[3] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as a go-to method in modern organic synthesis.[4]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A simplified representation of this cycle is depicted below.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine electrophile (e.g., a 2-halopyridine), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final substituted pyridine product, regenerating the active Pd(0) catalyst.

Experimental Protocols

General Considerations and Safety Precautions

Safety: 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester and related organoboron compounds should be handled with care. While specific toxicity data for this exact compound is limited, related boronic acids are known to cause skin and eye irritation.[5][6][7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Reagent Handling: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. It is recommended to handle these reagents under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial for achieving optimal results and preventing catalyst deactivation.

Protocol 1: Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)pyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloropyridine with 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Chloropyridine | 113.55 | 1.0 | 1.0 |

| 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester | 300.13 | 1.2 | 1.2 |

| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 |

| K₃PO₄ | 212.27 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (360 mg, 1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Add 2-chloropyridine (95 µL, 1.0 mmol) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-Methyl-4-(trifluoromethyl)phenyl)pyridine.

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges in cross-coupling reactions. The following diagram outlines a systematic approach to troubleshooting.

Figure 2: A Decision-Making Workflow for Troubleshooting Suzuki-Miyaura Reactions.

Causality-Driven Experimental Choices:

-

Choice of Catalyst: Pd(dppf)Cl₂ is often a robust and reliable catalyst for the coupling of heteroaryl halides.[8][9] The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination.

-

Role of the Base: A base is crucial for the transmetalation step. K₃PO₄ is a moderately strong base that is often effective in these couplings. The choice of base can be critical and may require screening for optimal results.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. Water can play a beneficial role in the reaction, though the exact mechanism is debated.[8]

-

Inert Atmosphere: The active Pd(0) species is susceptible to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of substituted pyridines. 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester serves as a valuable building block, allowing for the introduction of a synthetically useful substituted phenyl moiety. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this methodology in their drug discovery and development efforts. Careful attention to reagent quality, reaction setup, and optimization of reaction parameters will lead to successful and reproducible outcomes.

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-methylphenylboronic acid pinacol ester. Retrieved February 7, 2026, from [Link]

-

Thomas, S. P., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965–977. [Link]

-

Krutošíková, A., Dandárová, M., & Vegh, D. (2001). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Collection of Czechoslovak Chemical Communications, 66(7), 1063-1076. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and pinacol boronic esters. Canadian journal of chemistry, 101(10), 765–772. [Link]

- Google Patents. (n.d.). Method for synthesizing 4-trifluoromethyl pyridine compound.

-

Tanaka, M., & Yamashita, M. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 37(3), 243–255. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 18(17), 4448–4451. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved February 7, 2026, from [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved February 7, 2026, from [Link]

-

AFG Bioscience LLC. (2016). Safety Data Sheet: 4-Amino-3-(trifluoromethoxy)phenylboronic acid, pinacol ester. Retrieved February 7, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 5(10), 1547-1549. [Link]

-

Boron Molecular. (n.d.). 2-Trifluoromethylphenylboronic acid, pinacol ester. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. Retrieved February 7, 2026, from [Link]

Sources

- 1. 2-Fluoro-4-methylphenylboronic acid pinacol ester [myskinrecipes.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

use of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester in herbicide synthesis

Application Note: High-Efficiency Synthesis of Trifluoromethylated Biaryl Herbicides

Subject: Utilization of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 1073354-99-0) in the development of Protoporphyrinogen Oxidase (PPO) Inhibitors.

Executive Summary

This application note details the optimized protocol for utilizing 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester as a critical building block in the synthesis of next-generation herbicides. Specifically, this reagent is employed to introduce the 2-methyl-4-(trifluoromethyl)phenyl motif—a structural pharmacophore essential for optimizing lipophilicity (

The protocol focuses on a robust Suzuki-Miyaura Cross-Coupling workflow, addressing the specific steric challenges posed by the ortho-methyl group while leveraging the stability of the pinacol ester to ensure precise stoichiometry.

Introduction: The "Magic Methyl" & Fluorine Synergy

In modern agrochemical discovery, the incorporation of fluorine and strategic methyl groups is a dominant design strategy.

-

The Trifluoromethyl (-CF

) Group: Enhances metabolic stability by blocking oxidation at the para-position and significantly increases lipophilicity, facilitating cuticle penetration in weeds [1, 2]. -

The Ortho-Methyl Group: Often referred to as the "Magic Methyl" effect, this substituent introduces steric bulk that restricts bond rotation between the aryl rings. In PPO inhibitors (such as analogs of fomesafen or pyraflufen-ethyl), this conformational lock is often critical for fitting into the enzyme's binding pocket [3].

Using the pinacol ester form (CAS: 1073354-99-0) rather than the free boronic acid prevents the formation of boroxine anhydrides, ensuring accurate molecular weight calculations and cleaner reaction profiles in high-throughput library synthesis [4].

Core Application: Suzuki-Miyaura Coupling Protocol

Model Reaction

Objective: Coupling of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester with a heteroaryl halide (e.g., ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate) to generate a PPO-inhibitor scaffold.

Reagents & Materials

| Component | Role | Specifications |

| Boronic Ester | Nucleophile | 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (1.2 equiv) |

| Aryl Halide | Electrophile | Heteroaryl chloride/bromide (1.0 equiv) |

| Catalyst | Pd Source | Pd(dppf)Cl |

| Base | Activator | K |

| Solvent System | Medium | 1,4-Dioxane / Water (4:1 v/v) |

| Atmosphere | Protection | Argon or Nitrogen (strictly deoxygenated) |

Step-by-Step Protocol

-

Preparation of Reaction Vessel:

-

Dry a 20 mL microwave vial or round-bottom flask.

-

Add the Aryl Halide (1.0 mmol) and Boronic Ester (1.2 mmol, 343 mg).

-

Note: The slight excess of boronate accounts for potential protodeboronation, a common side reaction with ortho-substituted boronates.

-

-

Catalyst & Base Addition:

-

Add Pd(dppf)Cl

[2]·CH -

Add K

CO -

Expert Insight: Pd(dppf)Cl

is chosen for its large bite angle, which facilitates the reductive elimination step, often the bottleneck in sterically hindered biaryl couplings [5].

-

-

Solvent Degassing (Critical Step):

-

In a separate flask, sparge the 1,4-Dioxane/Water mixture (10 mL) with Argon for 15 minutes.

-

Transfer the solvent to the reaction vessel via syringe under inert atmosphere.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 90°C for 4–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The boronic ester spot (

) should disappear. -

Self-Validation Check: If the starting halide remains but the boronate is consumed, check LCMS for the "de-borylated" byproduct (1-methyl-3-(trifluoromethyl)benzene). If this is high, switch to anhydrous conditions using K

PO

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite® to remove Palladium black. Rinse with EtOAc.

-

Wash the filtrate with Brine (2 x 10 mL). Dry over Na

SO

-

-

Purification:

-

Flash column chromatography (Silica gel).

-

Eluent: Gradient 0%

20% EtOAc in Hexanes.

-

Visualizing the Workflow

The following diagram illustrates the operational logic, highlighting critical decision points for the researcher.

Figure 1: Operational workflow for Suzuki coupling of sterically hindered boronic esters.

Mechanistic Insights & Troubleshooting

The ortho-methyl group on the boronic ester introduces steric hindrance that affects the Transmetallation step of the catalytic cycle.

Mechanistic Pathway

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond. (Fast for Aryl-Br/I, slower for Aryl-Cl).

-

Transmetallation (Rate Limiting): The activated boronate (formed by base attack) transfers the aryl group to Pd. This is where the 2-Methyl group creates resistance.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Figure 2: Catalytic cycle highlighting the Transmetallation bottleneck caused by the ortho-methyl group.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky phosphine ligands are designed to facilitate transmetallation in hindered systems [6]. |

| Protodeboronation | Hydrolytic Instability | The C-B bond cleaves before coupling. Switch to anhydrous Toluene and K |

| Homocoupling (Ar-Ar) | Oxidation | Oxygen leak. Ensure rigorous degassing. Add 10 mol% free ligand (dppf). |

Safety & Handling

-

Hazards: 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is generally considered a skin and eye irritant (H315, H319).

-

Stability: Store at 2–8°C. While pinacol esters are more stable than acids, prolonged exposure to moisture can degrade the ester.

-

Waste: Palladium waste must be segregated for heavy metal disposal.

References

-

Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[3][4] Journal of Fluorine Chemistry, 167, 16-29.

-

Novás, M., & Matos, M. J. (2025).[5] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[5]

-

Uraguchi, D., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 140(15), 5127–5137.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.

Sources